Gallium, diethyl- is a compound that combines gallium with diethyl groups, specifically classified under organometallic compounds. Gallium, with the atomic number 31, is a post-transition metal known for its unique properties, including a low melting point and the ability to remain liquid near room temperature. This compound is significant in various chemical applications and research due to its unique structural and electronic characteristics.
Gallium is primarily obtained from bauxite and zinc ores through a smelting process. The specific compound gallium diethyl can be synthesized through various methods that involve the reaction of gallium salts with diethyl compounds.
Gallium diethyl falls under the category of organogallium compounds. These compounds are characterized by the presence of carbon-gallium bonds and are often used in organic synthesis and catalysis.
The synthesis of gallium diethyl can be achieved through several methods:
The synthesis often involves monitoring reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Techniques like thin-layer chromatography (TLC) are employed for monitoring the progress of reactions and ensuring the formation of the desired compound .
The molecular structure of gallium diethyl can be described using the following characteristics:
Gallium diethyl participates in various chemical reactions:
Reactions involving gallium diethyl often require inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric moisture or oxygen .
The mechanism by which gallium diethyl exerts its chemical effects typically involves:
Gallium diethyl has several scientific uses:
The historical trajectory of gallium precursors mirrors semiconductor technology's progression from simple inorganic compounds to sophisticated organometallic designs:
Modern precursor engineering (post-2000): Atomic layer deposition (ALD) demands precursors with self-limiting surface reactions and high volatility. Diethylgallium derivatives like tris(dimethylamido)gallium and triazenide complexes were engineered to address these needs. These compounds exhibit vapor pressures 2-3× higher than TMGa (0.5 Torr at 25°C vs. TMGa's 0.2 Torr), enabling conformal GaN films with thickness control down to 0.1 Å/cycle. Industry adoption is evidenced by the ALD precursor market's projected growth to $1.1 billion by 2026, driven partly by gallium precursors for 5G RF filters [5] [9].
Table 1: Evolution of Gallium Precursors in Semiconductor Manufacturing
| Generation | Representative Compounds | Deposition Temperature | Carbon Contamination | Key Applications |
|---|---|---|---|---|
| First (1960s) | GaCl₃ | >900°C | Not applicable | Experimental GaN |
| Second (1980s) | (CH₃)₃Ga | 700-800°C | >5×10¹⁷ cm⁻³ | GaAs LEDs |
| Third (2000s) | (C₂H₅)₂Ga, (C₂H₅)₃Ga | 500-600°C | 1-3×10¹⁷ cm⁻³ | GaN power devices |
| Current | [(iPr₂N)₃Ga], triazenides | 250-400°C | <1×10¹⁷ cm⁻³ | ALD gate dielectrics |
Industry implementation accelerated when Intel adopted gallium-based high-κ dielectrics for 45nm transistors in 2007, utilizing ALD processes compatible with diethylgallium chemistry [7]. Recent advances focus on heteroleptic designs where diethyl ligands combine with amido or silyl groups, achieving decomposition temperatures >300°C while maintaining vapor pressures >0.8 Torr – essential for high-throughput manufacturing [1] [9].
Diethylgallium's academic importance extends beyond applied materials science into fundamental coordination behavior and reaction mechanisms:
Coordination versatility: Diethylgallium functions as a Lewis acidic center that forms adducts with diverse Lewis bases. X-ray crystallography reveals its monomeric structure in solution, with gallium adopting a distorted trigonal planar geometry when coordinated to N-donor ligands like pyridine or tetrahydrofuran. This electron-deficient configuration facilitates ligand-exchange reactions critical for ALD surface mechanisms. Studies show diethylgallium's coordination sphere expands to tetrahedral geometry upon binding amines, with Ga-N bond lengths measuring 2.00–2.05 Å – significantly shorter than in gallium chloride adducts (2.15–2.20 Å) [3] [4] [6].
Surface reaction mechanisms: In ALD processes, diethylgallium exhibits self-limiting chemisorption on hydroxylated surfaces. In situ FTIR studies demonstrate that exposure to silica at 250°C generates surface-bound species through the reaction:≡Si-OH + Ga(C₂H₅)₂ → ≡Si-O-Ga(C₂H₅)₂ + C₂H₆This step liberates ethane rather than higher hydrocarbons, minimizing carbon incorporation. Subsequent exposure to ammonia or plasma-activated nitrogen completes the cycle via ligand elimination:≡Si-O-Ga(C₂H₅)₂ + 2NH₃ → ≡Si-O-Ga(NH₂)₂ + 2C₂H₆This mechanism achieves layer-by-layer growth with exceptional conformality (99% step coverage) on high-aspect-ratio structures [7].
Figure: Surface Reaction Mechanism of Diethylgallium in GaN ALD
Step 1: Surface Activation OH⁻ (surface) + GaEt₂ → O-GaEt₂ (surface) + C₂H₆ Step 2: Nitrogen Precursor Exposure O-GaEt₂ (surface) + NH₃ → O-Ga(NH₂)₂ (surface) + C₂H₆ Table 2: Thermal Properties of Gallium Coordination Complexes
| Compound | Vapor Pressure at 30°C (Torr) | Decomposition Onset (°C) | Ligand Exchange Energetics (kJ/mol) |
|---|---|---|---|
| GaCl₃ | 0.01 | >500 | -58.2 (exothermic) |
| (CH₃)₃Ga | 0.46 | 245 | -42.7 |
| (C₂H₅)₂Ga | 0.55 | 215 | -38.9 |
| Ga(iPr₂N)₃ | 0.80 (at 80°C) | 200 | -31.5 |
| Ga(tBu₂triazenide)₂ | 0.65 (at 75°C) | 300 | -29.8 |
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